Lcq908

Descripción

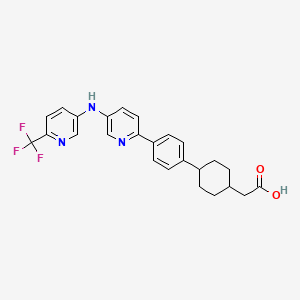

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALXAKNHIROPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026085 | |

| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956136-95-1, 956136-98-4 | |

| Record name | Pradigastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradigastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRADIGASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lcq908 (Pradigastat): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcq908, also known as pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the final step of triglyceride synthesis, particularly in the absorption of dietary fats within the small intestine. By targeting DGAT1, pradigastat effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the bloodstream. This mechanism of action has positioned pradigastat as a therapeutic candidate for managing conditions characterized by elevated triglyceride levels, most notably Familial Chylomicronemia Syndrome (FCS), a rare and severe genetic disorder. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hypertriglyceridemia, the medical term for elevated levels of triglycerides in the blood, is a significant risk factor for pancreatitis and cardiovascular disease. In severe cases, such as Familial Chylomicronemia Syndrome (FCS), genetic defects in lipoprotein lipase (LPL) or its cofactors lead to massive accumulation of chylomicrons, resulting in extremely high triglyceride levels and a high risk of recurrent pancreatitis.[1] this compound (pradigastat) was developed to address the unmet medical need in such conditions by directly targeting the synthesis of triglycerides at its source.

The primary molecular target of this compound is diacylglycerol acyltransferase 1 (DGAT1), an integral membrane enzyme located in the endoplasmic reticulum of enterocytes in the small intestine. DGAT1 catalyzes the final and rate-limiting step in the triglyceride synthesis pathway: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] By inhibiting this crucial step, this compound effectively reduces the amount of triglycerides available for packaging into chylomicrons, thereby lowering their secretion into the bloodstream and reducing overall plasma triglyceride levels.[1]

Mechanism of Action: Inhibition of DGAT1

The core mechanism of action of this compound is the selective inhibition of the DGAT1 enzyme. This inhibition disrupts the normal pathway of dietary fat absorption and processing in the small intestine.

The Role of DGAT1 in Triglyceride Synthesis

Dietary fats are primarily consumed in the form of triglycerides. In the lumen of the small intestine, these triglycerides are hydrolyzed into fatty acids and monoglycerides, which are then absorbed by enterocytes. Inside the enterocytes, these components are re-esterified back into triglycerides. DGAT1 is the key enzyme that catalyzes the final step of this re-synthesis process. The newly synthesized triglycerides are then packaged with apolipoprotein B-48 (ApoB48) and other lipids to form chylomicrons. These large lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream, where they deliver dietary fats to various tissues in the body.

This compound-Mediated Inhibition and its Consequences

This compound acts as a competitive inhibitor of DGAT1, binding to the enzyme and preventing it from catalyzing the formation of triglycerides. This leads to a significant reduction in the synthesis of triglycerides within the enterocytes. As a direct consequence, the production and secretion of chylomicrons are diminished. This reduction in chylomicron secretion leads to lower levels of postprandial (after a meal) triglycerides in the circulation. In patients with FCS, where the clearance of chylomicrons is already impaired, reducing their production is a primary therapeutic strategy.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Notes |

| DGAT1 | 0.157 µM | Primary target enzyme.[2][3] |

| BCRP | 5 µM | Breast Cancer Resistance Protein, a drug transporter.[2][3] |

| OATP1B1 | 1.66 µM | Organic Anion-Transporting Polypeptide 1B1, a drug transporter.[2][3] |

| OATP1B3 | 3.34 µM | Organic Anion-Transporting Polypeptide 1B3, a drug transporter.[2][3] |

| OAT3 | 0.973 µM | Organic Anion Transporter 3, a drug transporter.[2][3] |

Table 2: Clinical Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) - Clinical Trial NCT01146522

| Dosage | Change in Fasting Triglycerides (after 21 days) | Change in Postprandial Triglycerides (AUC) | Change in Fasting ApoB48 |

| 10 mg | No significant change | - | - |

| 20 mg | -41% | Significant reduction | Significant reduction |

| 40 mg | -70% | Significant reduction | Significant reduction |

Data from Meyers CD, et al. Lipids Health Dis. 2015;14:8.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dietary Fat Absorption and the Impact of this compound

Caption: this compound inhibits DGAT1 in enterocytes, blocking triglyceride synthesis.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

Caption: A typical workflow for determining the in vitro inhibitory activity of this compound on DGAT1.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. It is important to note that the specific, proprietary protocols used during the development of this compound are not publicly available. The methodologies described below are based on standard and widely accepted procedures in the field.

In Vitro DGAT1 Enzyme Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DGAT1 enzyme.

Materials:

-

Microsomal preparations from cells overexpressing human DGAT1.

-

1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate).

-

[1-14C]Oleoyl-CoA (radiolabeled acyl-CoA substrate).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and BSA).

-

Stop solution (e.g., isopropanol:heptane:water).

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a microcentrifuge tube, add the assay buffer, the microsomal preparation, and the this compound dilution (or DMSO for control). Pre-incubate for a short period at 37°C.

-

Initiation of Reaction: Add the diacylglycerol and [1-14C]Oleoyl-CoA substrates to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The upper organic phase contains the lipids.

-

TLC Separation: Spot the organic phase onto a TLC plate and develop the plate in the appropriate solvent system to separate the triglycerides from other lipids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Lipid Tolerance Test (Representative Protocol)

Objective: To evaluate the effect of this compound on postprandial triglyceride levels in an animal model.

Animal Model: Beagle dogs are a commonly used model for this type of study.

Materials:

-

This compound formulation for oral administration.

-

Vehicle control (e.g., a suitable suspension or solution).

-

Lipid challenge (e.g., corn oil or a high-fat meal).

-

Blood collection supplies (e.g., EDTA tubes).

-

Centrifuge and equipment for plasma separation.

-

Assay kits for triglyceride measurement.

Procedure:

-

Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 12-18 hours) with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0).

-

Drug Administration: Administer this compound or vehicle control orally at a predetermined dose.

-

Lipid Challenge: After a specific time post-drug administration (e.g., 1-2 hours), administer the oral lipid challenge.

-

Serial Blood Sampling: Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, 6, and 8 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Triglyceride Measurement: Measure the triglyceride concentrations in the plasma samples using a commercial assay kit.

-

Data Analysis: Plot the plasma triglyceride concentration over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the triglyceride excursion. Compare the AUCs between the two groups to determine the percentage of inhibition of postprandial hypertriglyceridemia.

Conclusion

This compound (pradigastat) is a selective inhibitor of DGAT1, a key enzyme in the synthesis of triglycerides in the small intestine. Its mechanism of action, centered on the reduction of chylomicron production and secretion, has been well-characterized through in vitro and in vivo studies. The quantitative data from these studies demonstrate its potency and clinical efficacy in reducing triglyceride levels, particularly in the context of Familial Chylomicronemia Syndrome. The experimental protocols outlined in this guide provide a framework for the key assays used to evaluate the pharmacological properties of DGAT1 inhibitors like this compound. This comprehensive understanding of its core mechanism is vital for researchers, scientists, and drug development professionals working on novel therapies for hypertriglyceridemia and related metabolic disorders.

References

Lcq908 (Pradigastat): A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT1). DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of triglyceride formation. By inhibiting this enzyme, Pradigastat effectively reduces the absorption of dietary fats and the secretion of chylomicrons, leading to a significant lowering of plasma triglyceride levels. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in the field of drug development and metabolic disease research.

Discovery and Rationale

The discovery of this compound stems from the understanding of the crucial role of DGAT1 in lipid metabolism. Elevated postprandial triglyceride levels are a significant risk factor for various metabolic disorders. DGAT1, highly expressed in the small intestine, is responsible for the final stage of triglyceride synthesis before their incorporation into chylomicrons for transport in the bloodstream. Inhibition of DGAT1 was therefore identified as a promising therapeutic strategy to manage hypertriglyceridemia, particularly in conditions like familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.

The development of this compound involved the screening and optimization of small molecules for potent and selective inhibition of DGAT1. While the detailed structure-activity relationship (SAR) studies for the discovery of pradigastat are not extensively published in the public domain, the chemical structure of pradigastat, trans-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexaneacetic acid, indicates a diarylamine scaffold, a common motif in kinase inhibitors, suggesting a possible starting point in its discovery journey.

Synthesis Pathway

A potential retrosynthetic analysis suggests that the core diarylamine structure could be formed via a Buchwald-Hartwig amination or a similar cross-coupling reaction between a substituted aminopyridine and a pyridyl halide or triflate. The cyclohexaneacetic acid moiety could be introduced via various standard organic transformations.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT1. DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the reaction between diacylglycerol (DAG) and a long-chain fatty acyl-CoA to form triglyceride (TAG).

The inhibition of DGAT1 by this compound disrupts the normal pathway of dietary fat absorption and processing in the enterocytes of the small intestine. This leads to a reduction in the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the blood.

Below is a diagram illustrating the triglyceride synthesis pathway and the point of inhibition by this compound.

Caption: Triglyceride synthesis pathway and this compound's point of inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Pradigastat) based on available information.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Notes |

| DGAT1 | 0.157 | Potent and selective inhibition.[1][2] |

| BCRP | 5 | Inhibition of Breast Cancer Resistance Protein. |

| OATP1B1 | 1.66 | Inhibition of Organic Anion-Transporting Polypeptide 1B1.[1][2] |

| OATP1B3 | 3.34 | Inhibition of Organic Anion-Transporting Polypeptide 1B3.[1][2] |

| OAT3 | 0.973 | Inhibition of Organic Anion Transporter 3.[1][2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes |

| Metabolism | Primarily by UGT1A1 and UGT1A3 | Human | Hepatic glucuronidation.[3] |

| Elimination | Feces via biliary pathway | Human | [3] |

| Food Effect | No clinically relevant impact on exposure | Human | Can be taken with or without food.[3] |

Table 3: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS) Patients

| Dose | Reduction in Fasting Triglycerides | Study Duration |

| 20 mg | 41% | 21 days[4][5] |

| 40 mg | 70% | 21 days[4][5] |

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment to assess the activity of DGAT1 inhibitors like this compound.

In Vitro DGAT1 Enzyme Activity Assay (Microsomal Assay)

This protocol describes a common method for measuring DGAT1 activity using a microsomal preparation from cells or tissues that express the enzyme. The assay quantifies the incorporation of a labeled fatty acyl-CoA into triglycerides.

Materials:

-

Microsomal preparation containing DGAT1 (e.g., from insect cells overexpressing human DGAT1, or from intestinal tissue).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA (fatty acid-free).

-

Substrates:

-

1,2-Diacylglycerol (DAG) solution (e.g., 10 mM in DMSO).

-

[14C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA (specific activity ~50 mCi/mmol).

-

-

This compound (Pradigastat) or other test inhibitors dissolved in DMSO.

-

Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).

-

Heptane.

-

Silica gel thin-layer chromatography (TLC) plates.

-

TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Microsome Preparation: Thaw the microsomal preparation on ice. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the microsomes to the desired final concentration in the Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Assay Reaction: a. In a microcentrifuge tube, add the following in order:

- Assay Buffer.

- DAG solution (final concentration typically 100-200 µM).

- This compound solution or DMSO (for control).

- Microsomal preparation (e.g., 5-10 µg of protein). b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding [14C]-Oleoyl-CoA (final concentration typically 10-20 µM). d. Incubate the reaction at 37°C for 15-30 minutes.

-

Reaction Termination and Lipid Extraction: a. Stop the reaction by adding the Stop Solution. b. Add Heptane and vortex vigorously to extract the lipids. c. Centrifuge to separate the phases.

-

TLC Separation: a. Spot the upper heptane phase onto a silica gel TLC plate. b. Allow the spots to dry completely. c. Develop the TLC plate in the Developing Solvent until the solvent front is near the top. d. Air-dry the TLC plate.

-

Quantification: a. Visualize the lipid spots using autoradiography or by scraping the silica gel corresponding to the triglyceride band (identified using a standard) into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT1 inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the experimental workflow for the in vitro DGAT1 assay.

Caption: Experimental workflow for the in vitro DGAT1 enzyme activity assay.

Conclusion

This compound (Pradigastat) is a significant development in the therapeutic landscape for managing severe hypertriglyceridemia, particularly in the context of familial chylomicronemia syndrome. Its targeted inhibition of DGAT1 provides a clear mechanism for reducing dietary fat absorption and chylomicron secretion. The data presented in this guide underscore its potency and clinical efficacy. Further research into the detailed synthesis and discovery process will undoubtedly provide deeper insights for the development of next-generation DGAT1 inhibitors and other therapies for metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Lcq908 (Pradigastat): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, particularly in the intestine. By inhibiting this enzyme, this compound effectively reduces the absorption of dietary fats and subsequent chylomicron formation, leading to a significant reduction in plasma triglyceride levels. This technical guide provides a detailed overview of the chemical properties, structure, mechanism of action, and preclinical and clinical data related to this compound. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of metabolic diseases and drug development.

Chemical Properties and Structure

This compound is a complex organic molecule with the following chemical and structural characteristics.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 2-((1r,4r)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetic acid |

| Molecular Formula | C25H24F3N3O2 |

| Molecular Weight | 455.47 g/mol |

| CAS Number | 956136-95-1[2] |

| Appearance | Not specified in provided results |

| Solubility | Very low in water (2.3 µg/mL) and in pH ranges 1-7 (< 13 µg/mL)[1] |

| Permeability (Caco-2) | Moderate-to-high[1] |

| Biopharmaceutical Classification System (BCS) Class | Class II[1] |

| SMILES | FC(F)(F)c1cc(ncc1)Nc1cc(ccn1)c1ccc(cc1)C1CCC(CC(=O)O)CC1 |

| InChI | InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)/t16-,17-/m1/s1 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the selective inhibition of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This process is particularly active in the enterocytes of the small intestine, where it is essential for the absorption of dietary fats and their packaging into chylomicrons.

By inhibiting DGAT1, this compound blocks the synthesis of triglycerides in the intestine, thereby reducing the formation and secretion of chylomicrons into the bloodstream. This leads to a marked decrease in postprandial plasma triglyceride levels.

Biological Activity

In Vitro Inhibitory Activity

This compound has been shown to be a potent inhibitor of DGAT1 and also exhibits inhibitory activity against several drug transporters.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| DGAT1 | 0.157 |

| BCRP | 5 |

| OATP1B1 | 1.66 |

| OATP1B3 | 3.34 |

| OAT3 | 0.973 |

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several preclinical species, including rats, dogs, and monkeys. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its pharmacokinetic profile in humans.

Table 3: Single-Dose Pharmacokinetic Parameters of Pradigastat in Healthy Subjects and Preclinical Species [1][3][4]

| Parameter | Human (40 mg oral) | Rat (10 mg/kg oral) | Dog (Not Specified) | Monkey (Not Specified) |

| Tmax (h) | ~10[5] | 8 | Not Specified | Not Specified |

| Cmax (ng/mL) | 350 ± 140 | 1290 ± 490 | Not Specified | Not Specified |

| AUC (ng*h/mL) | 22700 ± 9800 | 25800 ± 9700 | Not Specified | Not Specified |

| t1/2 (h) | Long | 18 | Not Specified | Not Specified |

| Absolute Bioavailability (%) | ~41[1] | Not Specified | Not Specified | Not Specified |

Note: Data for dogs and monkeys were mentioned in literature but specific values were not found in a comprehensive table.

Oral Formulation for Preclinical Studies

For preclinical oral administration, this compound has been formulated as a suspension. A common vehicle used in rat studies consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Captisol®, and 50 mM Tris buffer[3].

Clinical Studies

A key clinical trial investigated the efficacy and safety of pradigastat in patients with familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.

Clinical Trial Workflow

The study was an open-label, sequential-treatment trial involving patients with FCS. The workflow is outlined below.

Experimental Protocols

In Vitro DGAT1 Inhibition Assay (Enzyme-based)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against DGAT1.

Materials:

-

Human DGAT1 enzyme (microsomal preparation)

-

1,2-Dioleoyl-sn-glycerol (DiG)

-

[1-14C]Oleoyl-CoA

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM EDTA

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and the desired concentration of this compound (or DMSO for control).

-

Add DiG to the reaction mixture to a final concentration of 100 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.

-

Incubate the reaction at 37°C for 15 minutes.

-

Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).

-

Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.

-

Spot an aliquot of the upper organic phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the radiolabeled lipids (triglycerides) using a phosphorimager.

-

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of DGAT1 activity by this compound compared to the control.

Transporter Inhibition Assays (Cell-based)

This protocol provides a general methodology for assessing the inhibitory potential of this compound against BCRP, OATP1B1, OATP1B3, and OAT3.

Materials:

-

HEK293 or CHO cells stably overexpressing the transporter of interest (BCRP, OATP1B1, OATP1B3, or OAT3)

-

Parental HEK293 or CHO cells (for control)

-

Specific probe substrates for each transporter (e.g., [3H]-Estrone-3-sulfate for BCRP, [3H]-Estradiol-17β-glucuronide for OATP1B1/1B3, [3H]-Estrone-3-sulfate for OAT3)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Cell lysis buffer

-

Scintillation cocktail

Procedure:

-

Seed the transporter-expressing cells and parental cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing various concentrations of this compound (or DMSO for control) for 10 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled probe substrate to each well.

-

Incubate for a specific time at 37°C (e.g., 5 minutes).

-

Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold assay buffer.

-

Lyse the cells with cell lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the transporter-specific uptake by subtracting the uptake in parental cells from the uptake in transporter-expressing cells.

-

Determine the percent inhibition of transporter activity by this compound at each concentration and calculate the IC50 value.

Conclusion

This compound (Pradigastat) is a well-characterized, potent, and selective inhibitor of DGAT1 with a clear mechanism of action. Its ability to significantly reduce postprandial hypertriglyceridemia has been demonstrated in both preclinical and clinical settings, particularly in the context of familial chylomicronemia syndrome. The data presented in this technical guide, including its chemical properties, biological activities, pharmacokinetic profile, and detailed experimental methodologies, provide a solid foundation for further research and development of this compound for the treatment of metabolic disorders characterized by elevated triglyceride levels. The provided diagrams and structured data tables are intended to facilitate a deeper understanding of this compound for scientists and researchers in the field.

References

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. Pradigastat - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Lcq908: A Comprehensive Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lcq908 (pradigastat) is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical and clinical data. The document details the mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to establish the therapeutic potential of this compound, particularly in the context of familial chylomicronemia syndrome (FCS). Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of the science underpinning this novel therapeutic agent.

Introduction to this compound and its Therapeutic Rationale

This compound, also known as pradigastat, is a small molecule inhibitor designed to target diacylglycerol acyltransferase 1 (DGAT1).[1][2] DGAT1 is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3][4][5] This enzyme is highly expressed in the small intestine and plays a pivotal role in the absorption of dietary fats and the formation of chylomicrons, the lipoprotein particles that transport dietary triglycerides in the bloodstream.

Familial chylomicronemia syndrome (FCS) is a rare, severe genetic disorder characterized by the inability to clear chylomicrons from the blood, leading to extremely high levels of triglycerides (hypertriglyceridemia).[6][7][8][9][10] This condition is often caused by a deficiency in lipoprotein lipase (LPL), the enzyme responsible for breaking down triglycerides in chylomicrons. The persistent elevation of chylomicrons in FCS patients can lead to recurrent and potentially fatal pancreatitis. By inhibiting DGAT1 in the intestine, this compound aims to reduce the synthesis and secretion of chylomicrons, thereby lowering plasma triglyceride levels and mitigating the risk of pancreatitis in individuals with FCS.[7][8][9]

Target Identification and Validation

The identification of DGAT1 as a therapeutic target for hypertriglyceridemia, and specifically for FCS, is supported by a strong body of preclinical and genetic evidence. The validation of DGAT1 as the primary target of this compound has been established through a series of in vitro and in vivo studies.

In Vitro Pharmacology

This compound has been shown to be a potent and selective inhibitor of DGAT1. The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Diacylglycerol Acyltransferase 1 (DGAT1) | Enzymatic Assay | 0.157 µM | [1] |

| Diacylglycerol Acyltransferase 1 (DGAT1) | Enzymatic Assay | 57 nM | [2] |

| Breast Cancer Resistance Protein (BCRP) | Cell-based Efflux Assay | 5 µM | [1][11][12] |

| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Cell-based Transport Assay | 1.66 µM | [1][11][12] |

| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | Cell-based Transport Assay | 3.34 µM | [1][11][12] |

| Organic Anion Transporter 3 (OAT3) | Cell-based Transport Assay | 0.973 µM | [1][11][12] |

This compound also demonstrates selectivity for DGAT1 over other related enzymes, such as DGAT2, acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT-1), and ACAT-2, with IC50 values for these enzymes being greater than 10,000 nM.[2]

Clinical Pharmacology and Efficacy

A key clinical trial, NCT01146522, was an open-label study designed to assess the safety, tolerability, and triglyceride-lowering efficacy of this compound in patients with FCS.[7][8][9]

Table 2: Summary of Clinical Trial NCT01146522 Results

| Parameter | Dosage | Result | Reference |

| Reduction in Fasting Triglycerides | 20 mg once daily | 41% reduction over 21 days | [7] |

| Reduction in Fasting Triglycerides | 40 mg once daily | 70% reduction over 21 days | [7] |

The study demonstrated a substantial, dose-dependent reduction in fasting triglyceride levels in FCS patients.[7] The reduction in triglycerides was primarily attributed to a decrease in chylomicron triglycerides.[7] The treatment was generally well-tolerated, with the most common adverse events being mild and transient gastrointestinal issues.[7]

Signaling Pathways and Experimental Workflows

DGAT1-Mediated Triglyceride Synthesis Pathway

The following diagram illustrates the canonical pathway of triglyceride synthesis, highlighting the central role of DGAT1.

Target Validation Workflow

The logical flow for the identification and validation of this compound as a DGAT1 inhibitor is depicted below.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments for the validation of this compound. While complete, detailed protocols from the original studies are not fully available in the public domain, the following descriptions are based on established and reported methods.

DGAT1 Enzymatic Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of DGAT1.

-

Enzyme Source: Microsomal preparations from cells overexpressing human DGAT1 are commonly used.

-

Substrates: The assay utilizes diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.

-

Reaction: The enzyme, substrates, and varying concentrations of the test compound (this compound) are incubated in a suitable buffer at a controlled temperature (e.g., 37°C).

-

Detection: The reaction is stopped, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC) or other chromatographic methods.

-

Quantification: The amount of radiolabeled triglyceride is quantified using a scintillation counter or fluorescence detector.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Transporter Inhibition Assays (General Protocol)

These assays assess the potential of this compound to inhibit various drug transporters, which is important for evaluating potential drug-drug interactions.

-

Cell Lines: Stably transfected cell lines overexpressing a specific transporter (e.g., HEK293-BCRP, HEK293-OATP1B1) are used.

-

Probe Substrate: A known substrate of the transporter, often radiolabeled, is used to measure the transporter's activity.

-

Inhibition Assay:

-

Cells are seeded in multi-well plates and allowed to form a monolayer.

-

The cells are pre-incubated with varying concentrations of the test compound (this compound).

-

The probe substrate is then added, and the cells are incubated for a specific period.

-

The uptake of the probe substrate into the cells is stopped by washing with ice-cold buffer.

-

-

Quantification: The amount of probe substrate inside the cells is determined by lysing the cells and measuring the radioactivity or fluorescence.

-

Data Analysis: The inhibition of transporter activity is calculated by comparing the uptake in the presence of this compound to the uptake in its absence. The IC50 value is determined from the dose-response curve.

Clinical Trial NCT01146522 Protocol Overview

This was an open-label, single-sequence study in patients with FCS.

-

Patient Population: The study enrolled a small number of patients diagnosed with FCS.

-

Study Design:

-

Run-in Period: A one-week very low-fat diet run-in period.[7]

-

Treatment Periods: Three consecutive 21-day treatment periods with this compound at different doses (e.g., 20 mg, 40 mg, and 10 mg once daily).[7][8][9]

-

Washout Periods: Washout periods of at least four weeks separated the treatment periods.[7][8][9]

-

-

Assessments:

-

Primary Endpoints: The primary endpoints were the safety and tolerability of this compound and the change in fasting triglyceride levels from baseline.

Conclusion

The comprehensive body of evidence from in vitro, in vivo, and clinical studies strongly supports the identification and validation of DGAT1 as the primary target of this compound. The potent and selective inhibition of DGAT1 by this compound translates into a significant reduction in triglyceride levels in patients with familial chylomicronemia syndrome, a patient population with a high unmet medical need. The data summarized in this technical guide provide a robust scientific foundation for the continued development and potential therapeutic application of this compound in the management of severe hypertriglyceridemia. Further research and larger clinical trials will be instrumental in fully elucidating the long-term safety and efficacy profile of this promising DGAT1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rareconnect.org [rareconnect.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]

- 11. Evaluation of a potential transporter-mediated drug interaction between rosuvastatin and pradigastat, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Characterization of Lcq908 (Pradigastat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcq908, also known as Pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] DGAT1's high expression in the small intestine makes it a key player in dietary fat absorption.[3] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activity. The included data and experimental protocols are intended to serve as a technical resource for professionals in drug development and metabolic disease research.

Biochemical Characterization

Primary Target Inhibition: DGAT1

This compound is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1).[2][4] This enzyme plays a critical role in the final stage of processing dietary fatty acids into triglycerides, which are then transported throughout the body via chylomicrons.[1] The inhibitory activity of this compound against DGAT1 has been quantified through biochemical assays.

Data Summary: this compound Potency Against DGAT1

| Compound | Target | IC50 (µM) |

| This compound (Pradigastat) | DGAT1 | 0.157 |

Table 1: Biochemical potency of this compound against its primary target, DGAT1. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2][4]

Experimental Protocol: DGAT1 Inhibition Assay

This protocol outlines a representative method for determining the IC50 value of this compound against DGAT1.

Objective: To measure the concentration-dependent inhibition of DGAT1 by this compound.

Materials:

-

Recombinant human DGAT1 enzyme

-

Substrates: Dioleoylglycerol and Oleoyl-CoA

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Microplate (96-well format)

-

Plate reader (scintillation counter)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

In a 96-well plate, add the DGAT1 enzyme to the assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (dioleoylglycerol and radiolabeled oleoyl-CoA).

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of unlabeled oleoyl-CoA).

-

Transfer the reaction mixture to a filter plate to separate the radiolabeled triglycerides from the unreacted substrates.

-

Wash the filter plate to remove any unbound radioactivity.

-

Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Off-Target Activity Profile

To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of transporter proteins.

Data Summary: this compound Off-Target Inhibition

| Target Transporter | IC50 (µM) |

| BCRP | 5 |

| OATP1B1 | 1.66 |

| OATP1B3 | 3.34 |

| OAT3 | 0.973 |

Table 2: Inhibitory activity of this compound against various transporter proteins.[2][4]

Cellular Characterization

Cellular Activity

The functional effects of this compound were assessed in relevant cellular models to determine its activity in a more physiological context. Pradigastat has been shown to inhibit BCRP-mediated efflux in human ovarian cancer cell lines in a dose-dependent manner.[2][4] It also demonstrates inhibitory effects on OATP1B1, OATP1B3, and OAT3 activities.[2][4] Furthermore, this compound has been observed to inhibit the replication and production of the hepatitis C virus in vitro.[2][4]

Experimental Protocol: Cellular Efflux Pump Inhibition Assay

This protocol describes a general method for evaluating the inhibition of a transporter like BCRP by this compound in a cell-based assay.

Objective: To measure the ability of this compound to inhibit the efflux of a known BCRP substrate from cells overexpressing the transporter.

Materials:

-

Human ovarian cancer cells overexpressing BCRP

-

Control cells (with low or no BCRP expression)

-

Fluorescent BCRP substrate (e.g., Hoechst 33342)

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Seed the BCRP-overexpressing cells and control cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the this compound dilutions or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the fluorescent BCRP substrate to all wells at a final concentration.

-

Incubate for an appropriate time (e.g., 60 minutes) at 37°C to allow for substrate uptake and efflux.

-

Wash the cells with ice-cold HBSS to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a plate reader (bottom-read mode).

-

Calculate the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control. This increase is indicative of efflux pump inhibition.

-

Determine the IC50 value by plotting the fluorescence intensity against the this compound concentration and fitting the data to a dose-response curve.

Visualizations

DGAT1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified triglyceride synthesis pathway and highlights the inhibitory action of this compound on DGAT1.

Caption: Inhibition of DGAT1 by this compound in the triglyceride synthesis pathway.

Experimental Workflow: IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound.

References

Lcq908 (Pradigastat): A Technical Guide on its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in the final step of triglyceride (TG) synthesis. By targeting this enzyme, particularly in the enterocytes of the small intestine, this compound effectively modulates the absorption of dietary fats and the subsequent formation of chylomicrons. This mechanism of action has positioned this compound as a therapeutic candidate for metabolic disorders characterized by hypertriglyceridemia, most notably Familial Chylomicronemia Syndrome (FCS). This document provides a comprehensive overview of the biological activity, mechanism of action, quantitative data, and experimental protocols associated with this compound, intended for a technical audience in the field of biomedical research and drug development.

Core Mechanism of Action

The primary biological activity of this compound is the selective inhibition of the enzyme Diacylglycerol Acyltransferase 1 (DGAT1).[1][2] DGAT1 catalyzes the final and committed step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] This enzymatic activity is highly expressed in the small intestine, where it is essential for the absorption of dietary fat.[2] By inhibiting DGAT1, this compound reduces the synthesis of triglycerides in enterocytes, thereby decreasing the formation and secretion of triglyceride-rich chylomicrons into the bloodstream.[2] This leads to a significant reduction in postprandial hypertriglyceridemia.[2]

Signaling Pathway and Point of Intervention

The diagram below illustrates the triglyceride synthesis pathway within an intestinal enterocyte and highlights the specific point of intervention for this compound.

References

Early-Stage Research on Lcq908 (Pradigastat): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcq908, also known as Pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Early-stage research has primarily focused on its potential as a therapeutic agent for Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. This document provides an in-depth technical overview of the foundational preclinical and clinical research on this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development efforts.

Introduction

Familial Chylomicronemia Syndrome (FCS) is a debilitating rare disease caused by mutations in the lipoprotein lipase (LPL) gene or genes for related proteins, leading to impaired clearance of chylomicrons from the plasma. This results in extremely high levels of triglycerides, which can lead to recurrent and potentially fatal pancreatitis, eruptive xanthomas, and other complications. Current management strategies for FCS are limited and primarily rely on stringent dietary fat restriction.

This compound (Pradigastat) emerged as a promising therapeutic candidate by targeting the synthesis of triglycerides. DGAT1, the target of this compound, is an enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By inhibiting DGAT1 in the small intestine, this compound reduces the absorption of dietary fats and the subsequent formation of chylomicrons, thereby lowering plasma triglyceride levels.

Mechanism of Action

This compound is a selective inhibitor of DGAT1. In vitro studies have demonstrated its high potency and selectivity.

Signaling Pathway of this compound (Pradigastat) in an Intestinal Enterocyte

Caption: this compound inhibits the DGAT1 enzyme in intestinal enterocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay System |

| DGAT1 | 0.157 µM[1] | Not specified |

| BCRP | 5 µM[1] | Overexpressing human ovarian cancer cell lines[1] |

| OATP1B1 | 1.66 µM[1] | Not specified |

| OATP1B3 | 3.34 µM[1] | Not specified |

| OAT3 | 0.973 µM[1] | Not specified |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Study Population |

| Tmax (Median) | ~10 hours[2] | Healthy volunteers[2] |

| Terminal Elimination Half-life | ~150 hours[2] | Healthy volunteers[2] |

Table 3: Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (NCT01146522)

| Parameter | 10 mg/day | 20 mg/day | 40 mg/day |

| Fasting Triglycerides | |||

| Reduction from Baseline | - | 41%[3] | 70%[3] |

| Postprandial Triglycerides | |||

| Reduction vs. 10 mg | Baseline | Significant Reduction | Significant Reduction |

| Fasting Apolipoprotein B48 | |||

| Reduction vs. 10 mg | Baseline | Significant Reduction | Significant Reduction[2] |

| Postprandial Apolipoprotein B48 | |||

| Reduction vs. 10 mg | Baseline | Significant Reduction[2] | Significant Reduction[2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

DGAT1 Enzyme Inhibition Assay (General Protocol)

While the specific conditions for the this compound IC50 determination are not publicly detailed, a general protocol for a cell-free microsomal DGAT activity assay is as follows:

Objective: To measure the IC50 of an inhibitor against DGAT1.

Materials:

-

Microsomal fractions from cells overexpressing human DGAT1 or from tissues with high DGAT1 expression (e.g., small intestine).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.

-

Substrates: Diacylglycerol (DAG), [14C]oleoyl-CoA.

-

This compound stock solution in DMSO.

-

Scintillation fluid and vials.

Methodology:

-

Prepare a reaction mixture containing assay buffer, microsomal fraction, and the desired concentration of this compound or DMSO vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (DAG and [14C]oleoyl-CoA).

-

Incubate the reaction for a time within the linear range of the assay (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).

-

Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).

-

Quantify the amount of [14C]-triglyceride formed using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: DGAT1 Inhibition Assay

Caption: Workflow for a cell-free DGAT1 enzyme inhibition assay.

Clinical Trial Protocol for FCS (Based on NCT01146522)

Objective: To assess the safety, tolerability, and efficacy of this compound in reducing triglyceride and apoB48 levels in patients with FCS.[3]

Study Design: Open-label, sequential-dose study.

Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.

Methodology:

-

Run-in Period: Patients underwent a 1-week very low-fat diet run-in period.

-

Treatment Periods: Patients received three consecutive 21-day treatment periods with oral this compound at doses of 10 mg, 20 mg, and 40 mg once daily.

-

Washout Periods: Each treatment period was separated by a washout period of at least 4 weeks.

-

Assessments:

-

Fasting triglyceride levels were assessed weekly.

-

Postprandial triglycerides and apoB48 levels were monitored after a low-fat meal tolerance test at the end of each treatment period.

-

Pharmacokinetic blood samples were collected.

-

Logical Relationship: Clinical Trial Design

Caption: Sequential-dose design of the NCT01146522 clinical trial.

Apolipoprotein B48 Quantification (General ELISA Protocol)

While the specific kit used in the this compound trials is not specified, a general sandwich ELISA protocol for human apoB48 is as follows:

Objective: To quantify the concentration of apoB48 in plasma samples.

Materials:

-

Microtiter plate coated with a monoclonal antibody specific for human apoB48.

-

Patient plasma samples.

-

ApoB48 standards of known concentrations.

-

Biotinylated detection antibody against apoB48.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop solution (e.g., sulfuric acid).

-

Wash buffer.

Methodology:

-

Add standards and diluted plasma samples to the wells of the antibody-coated microtiter plate. Incubate to allow apoB48 to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody to the wells. Incubate to allow it to bind to the captured apoB48.

-

Wash the plate to remove unbound detection antibody.

-

Add streptavidin-HRP conjugate to the wells and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add TMB substrate to the wells. A color change will develop in proportion to the amount of apoB48 bound.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve and determine the concentration of apoB48 in the patient samples.

Conclusion

Early-stage research on this compound (Pradigastat) has established its role as a potent and selective DGAT1 inhibitor with a clear mechanism of action for reducing triglyceride levels. Clinical data from a study in patients with Familial Chylomicronemia Syndrome demonstrated a significant dose-dependent reduction in both fasting and postprandial triglycerides and apolipoprotein B48. These findings underscore the potential of this compound as a targeted therapy for this rare and serious metabolic disorder. Further research, including larger, placebo-controlled clinical trials, will be necessary to fully elucidate its long-term safety and efficacy profile. The detailed methodologies and summarized data presented in this whitepaper provide a solid foundation for future investigations into this compound and other DGAT1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Lcq908 (Pradigastat): A DGAT-1 Inhibitor for the Management of Familial Chylomicronemia Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lcq908, also known as pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT-1). This enzyme plays a critical role in the final step of triglyceride synthesis, particularly in the assembly of chylomicrons in the small intestine following the consumption of dietary fats. Familial Chylomicronemia Syndrome (FCS) is a rare, inherited metabolic disorder characterized by severe hypertriglyceridemia due to impaired chylomicron clearance. The inhibition of DGAT-1 by this compound presents a targeted therapeutic strategy to reduce the production of chylomicrons, thereby lowering plasma triglyceride levels in patients with FCS. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from clinical investigations, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Familial Chylomicronemia Syndrome (FCS) and the Role of DGAT-1

Familial Chylomicronemia Syndrome is an autosomal recessive disorder primarily caused by a deficiency in lipoprotein lipase (LPL) or its cofactor, apolipoprotein C-II. This deficiency leads to the impaired clearance of chylomicrons, the lipoprotein particles responsible for transporting dietary triglycerides from the intestine to the peripheral tissues. Consequently, patients with FCS exhibit extremely high levels of plasma triglycerides (>1000 mg/dL), which can lead to recurrent episodes of acute pancreatitis, eruptive xanthomas, and lipemia retinalis.

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in the triglyceride synthesis pathway. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. In the enterocytes of the small intestine, DGAT-1 is crucial for the re-esterification of absorbed fatty acids and monoacylglycerols into triglycerides, which are then packaged into chylomicrons for secretion into the lymphatic system and subsequently the bloodstream.[1] By inhibiting DGAT-1, this compound directly targets the production of chylomicrons, offering a novel approach to manage the severe hypertriglyceridemia characteristic of FCS.[2]

Mechanism of Action of this compound

This compound is a selective inhibitor of the DGAT-1 enzyme. By binding to DGAT-1, it blocks the catalytic activity of the enzyme, thereby reducing the synthesis of triglycerides in the enterocytes. This leads to a decrease in the triglyceride content of nascent chylomicrons and a subsequent reduction in their secretion into the circulation. The primary therapeutic effect of this compound in FCS is the lowering of both fasting and postprandial triglyceride levels.

Signaling Pathway of DGAT-1 in Chylomicron Synthesis

References

Preliminary Efficacy of Lcq908 (Pradigastat): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lcq908, also known as pradigastat, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1] Preliminary studies have investigated its efficacy in treating familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. This technical guide provides an in-depth overview of the preliminary efficacy data for this compound, detailed experimental protocols for key studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

The primary efficacy of this compound has been evaluated in a clinical trial involving patients with FCS (NCT01146522). The quantitative data from this study, along with in vitro inhibition data, are summarized below.

In Vitro DGAT1 Inhibition

| Compound | Target | IC50 |

| This compound (Pradigastat) | DGAT1 | 0.157 µM |

Table 1: In vitro inhibitory activity of this compound against DGAT1.

Clinical Efficacy in Familial Chylomicronemia Syndrome (FCS)

An open-label clinical study (NCT01146522) involving six FCS patients evaluated the efficacy of this compound at different doses over 21-day treatment periods.

| Treatment Group (Dose) | Parameter | Baseline (Mean ± SEM) | End of Treatment (Mean ± SEM) | Percent Change from Baseline |

| Fasting Triglycerides | ||||

| 20 mg | Triglycerides (mg/dL) | 1857 ± 531 | 1100 ± 389 | -41% |

| 40 mg | Triglycerides (mg/dL) | 1857 ± 531 | 557 ± 159 | -70% |

| Postprandial Triglycerides (AUC0-9h) | ||||

| 20 mg | TG AUC0-9h (mg·h/dL) | 15898 ± 4598 | 9989 ± 3013 | -37% |

| 40 mg | TG AUC0-9h (mg·h/dL) | 15898 ± 4598 | 11128 ± 3658 | -30% |

| Fasting Apolipoprotein B48 (ApoB48) | ||||

| 20 mg | ApoB48 (µg/mL) | 13.9 ± 3.4 | 8.0 ± 2.0 | -42% |

| 40 mg | ApoB48 (µg/mL) | 13.9 ± 3.4 | 5.3 ± 1.3 | -62% |

| Postprandial Apolipoprotein B48 (AUC0-9h) | ||||

| 20 mg | ApoB48 AUC0-9h (µg·h/mL) | 165 ± 42 | 88 ± 23 | -47% |

| 40 mg | ApoB48 AUC0-9h (µg·h/mL) | 165 ± 42 | 68 ± 18 | -59% |

Table 2: Efficacy of this compound on Triglyceride and ApoB48 Levels in FCS Patients (NCT01146522).[2]

Experimental Protocols

In Vitro DGAT1 Inhibition Assay

A standard biochemical assay is employed to determine the in vitro potency of DGAT1 inhibitors like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1.

Materials:

-

Recombinant human DGAT1 enzyme

-

This compound (Pradigastat) at various concentrations

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)

-

Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation: Recombinant human DGAT1 is prepared from a suitable expression system (e.g., insect cells).

-

Reaction Mixture Preparation: The inhibitor, this compound, at various concentrations is pre-incubated with the DGAT1 enzyme in the reaction buffer.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrates, 1,2-dioleoyl-sn-glycerol and the radiolabeled [14C]-oleoyl-CoA.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped by adding a solvent mixture (e.g., isopropanol:heptane:water).

-

Lipid Extraction: The newly synthesized radiolabeled triglycerides are extracted.

-

Quantification: The amount of radioactivity incorporated into the triglyceride fraction is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)

Objective: To assess the safety, tolerability, and efficacy of this compound in reducing triglyceride levels in patients with FCS.

Study Design: An open-label, fixed-sequence study.

Patient Population: Six patients with genetically confirmed FCS.

Treatment Protocol:

-

Run-in Period: A one-week very low-fat diet run-in period.

-

Baseline Assessment: Baseline lipid assessments, including a low-fat meal tolerance test, were performed.

-

Treatment Periods: Patients underwent three consecutive 21-day treatment periods with oral this compound at 20 mg, 40 mg, and 10 mg, respectively.

-

Washout Periods: Treatment periods were separated by washout periods of at least four weeks.

-

Assessments: Fasting triglyceride levels were assessed weekly. Postprandial triglycerides and ApoB48 levels were also monitored.

Analytical Methods:

-

Triglyceride Measurement: Serum triglyceride levels are typically measured using standardized enzymatic assays. These assays involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored or fluorescent product that can be quantified spectrophotometrically.

-

ApoB48 Measurement: Serum ApoB48 concentrations are commonly determined using a sandwich enzyme-linked immunosorbent assay (ELISA).[3][4] This method utilizes a capture antibody specific for ApoB48 coated on a microplate, followed by the addition of the patient's serum. A second, detection antibody conjugated to an enzyme is then added, which also binds to the captured ApoB48. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of ApoB48 in the sample.[3][4]

Visualizations

DGAT1 Signaling Pathway in Triglyceride Synthesis

Caption: DGAT1 pathway in intestinal enterocytes.

This compound Clinical Trial Workflow (NCT01146522)

Caption: Workflow of the NCT01146522 clinical trial.

Discussion and Future Directions

The preliminary data for this compound demonstrate a dose-dependent reduction in both fasting and postprandial triglycerides and ApoB48 levels in patients with FCS.[2] The inhibition of DGAT1 in the intestine effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides. These findings provided early clinical proof-of-concept for DGAT1 inhibition as a therapeutic strategy for severe hypertriglyceridemia.

However, it is important to note that the development of pradigastat was discontinued in a subsequent Phase III trial. While the specific reasons for discontinuation are not fully detailed in the provided search results, it highlights the challenges in developing DGAT1 inhibitors, which may include gastrointestinal side effects or other tolerability issues.

Future research in this area may focus on developing DGAT1 inhibitors with improved tissue selectivity or alternative therapeutic strategies for managing FCS. The detailed understanding of the DGAT1 pathway and the clinical trial methodologies from these preliminary studies will be invaluable for the continued development of novel treatments for rare lipid disorders.

References

- 1. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of apolipoprotein B-48 in serum by a sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lcq908 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lcq908, also known as Pradigastat, is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the final step of triglyceride synthesis.[1][4] While primarily investigated for its role in metabolic disorders such as familial chylomicronemia syndrome, emerging evidence suggests that targeting DGAT1 may have significant implications in cancer biology.[1][4][5] DGAT1 inhibition has been shown to impact cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound selectively inhibits the DGAT1 enzyme, which is responsible for catalyzing the formation of triglycerides from diacylglycerol and acyl-CoA.[1][4] In the context of cancer, upregulation of DGAT1 has been observed in several tumor types, where it is thought to play a role in lipid metabolism reprogramming, providing energy and building blocks for rapid cell proliferation and protecting cells from lipotoxicity.[4][5] By inhibiting DGAT1, this compound disrupts these processes, leading to potential anti-cancer effects.

Signaling Pathways

The inhibition of DGAT1 by this compound can modulate several key signaling pathways implicated in cancer progression.

Figure 1: this compound Mechanism of Action and Signaling Pathway Modulation.

Knockdown of DGAT1 has been shown to inhibit ovarian cancer cell invasion through modulation of the Wnt/β-catenin signaling pathway.[4] Additionally, there is evidence suggesting a link between p38 MAPK signaling and DGAT1-mediated triglyceride synthesis.[6]

Data Presentation

This compound (Pradigastat) IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target and the cellular context.

| Target/Process | Cell Line/System | IC50 (µM) | Reference |

| DGAT1 Inhibition | - | 0.157 | - |

| BCRP-mediated efflux | BCRP over-expressing human ovarian cancer cell line | 5 | [7] |

| OATP1B1 transport | OATP1B1 expressing cell line | 1.66 ± 0.95 | [7] |

| OATP1B3 transport | OATP1B3 expressing cell line | 3.34 ± 0.64 | [7] |

| OAT3 transport | OAT3 expressing cell line | 0.973 ± 0.11 | [7] |

Cytotoxicity of DGAT1 Inhibitor A-922500 in Cancer Cell Lines

Direct cytotoxic IC50 values for this compound across a broad range of cancer cell lines are not widely available in the public domain. However, data from a structurally similar and potent DGAT1 inhibitor, A-922500, can provide an indication of the potential cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NALM-6 (p53-wild type) | Leukemia | 37.5 | [8] |

| HL-60 (p53-null) | Leukemia | 12.5 | [8] |

Note: The IC50 values above are for the DGAT1 inhibitor A-922500 and should be considered as a reference for the potential effects of this compound.

Experimental Protocols

General Guidelines for Handling this compound

-